molecular formula C6H6BrN3O2 B1503202 (2-Bromo-5-nitrophenyl)hydrazine CAS No. 100367-78-0

(2-Bromo-5-nitrophenyl)hydrazine

Cat. No. B1503202
CAS RN: 100367-78-0
M. Wt: 232.03 g/mol
InChI Key: YGKPMXOMDNPDHO-UHFFFAOYSA-N
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Description

“(2-Bromo-5-nitrophenyl)hydrazine” is a chemical compound that is used as an experimental reagent . It is used in the synthesis of tricyclic dienamines .


Synthesis Analysis

The synthesis of “(2-Bromo-5-nitrophenyl)hydrazine” involves the reaction of 2-bromo-5-nitroaniline with sodium nitrite (NaNO2) in hydrochloric acid (HCl) at 0 degrees Celsius . The reaction is stirred for 3 hours until most of the 2-bromo-5-nitroaniline is converted .


Molecular Structure Analysis

The molecular formula of “(2-Bromo-5-nitrophenyl)hydrazine” is C6H6BrN3O2 . The InChI code is 1S/C6H6BrN3O2.2ClH/c7-5-2-1-4 (10 (11)12)3-6 (5)9-8;;/h1-3,9H,8H2;2*1H .


Chemical Reactions Analysis

“(2-Bromo-5-nitrophenyl)hydrazine” can undergo a Wolff-Kishner reduction, a reaction that converts aldehydes and ketones into alkanes . This reaction involves the conversion of the hydrazine derivative to a hydrazone, which is then converted to the corresponding alkane by reaction with base and heat .


Physical And Chemical Properties Analysis

“(2-Bromo-5-nitrophenyl)hydrazine” has a molecular weight of 304.96 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Heterocyclic Compound Formation

(2-Bromo-5-nitrophenyl)hydrazine has been used in the synthesis of heterocyclic compounds. Sunder and Peet (1979) demonstrated that benzoyl bromide (2-nitrophenyl) hydrazone, a compound related to (2-Bromo-5-nitrophenyl)hydrazine, could be treated with sodium ethoxide and ethyl cyanoacetate to produce unexpected heterocyclic systems such as 6-bromo-3-phenyl-1,2,4-benzotriazine and 5-bromo-2-phenylbenzoxazole. This indicates the potential of (2-Bromo-5-nitrophenyl)hydrazine in synthesizing novel heterocyclic structures (Sunder & Peet, 1979).

Fluorescence and Electro-Optical Properties

Ji Chang–you (2012) explored the fluorescence properties of a compound synthesized from a reaction involving 4-nitrobenzoyl hydrazine, closely related to (2-Bromo-5-nitrophenyl)hydrazine. This study highlights the potential application of (2-Bromo-5-nitrophenyl)hydrazine in the development of compounds with fluorescent properties, useful in various scientific applications (Ji, 2012). Additionally, Owen and White (1977) described the preparation and electro-optic properties of 1-formyl 2(4-nitrophenyl) hydrazine, a compound structurally similar to (2-Bromo-5-nitrophenyl)hydrazine, suggesting its potential use in electro-optic applications (Owen & White, 1977).

Corrosion Inhibition

Yadav, Sharma, and Sarkar (2015) investigated the corrosion inhibition performance of synthesized hydrazine compounds on steel surfaces. Although not directly using (2-Bromo-5-nitrophenyl)hydrazine, their research implies that structurally similar hydrazine derivatives could serve as effective corrosion inhibitors (Yadav, Sharma, & Sarkar, 2015).

Antimicrobial and Antioxidant Activities

Kabra, Mutreja, Saharia, and Sharma (2014) explored the antibacterial activity of azo compounds derived from hydrazine hydrate, which suggests the potential of (2-Bromo-5-nitrophenyl)hydrazine in antimicrobial applications (Kabra et al., 2014). Furthermore, Yorur-Goreci et al. (2014) synthesized p-nitrophenylhydrazone derivatives and investigated their antioxidant activities, indicating the potential for (2-Bromo-5-nitrophenyl)hydrazine derivatives in antioxidant applications (Yorur-Goreci et al., 2014).

Safety and Hazards

“(2-Bromo-5-nitrophenyl)hydrazine” is classified as a flammable solid and is harmful if swallowed . It can cause skin and eye irritation and may cause respiratory irritation . Safety precautions include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

The rearrangement of highly reactive nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides can be harnessed for the facile construction of amide bonds . This reaction is widely applicable to the synthesis of primary, secondary, and tertiary amides and could be used as a key step in the synthesis of various compounds .

properties

IUPAC Name

(2-bromo-5-nitrophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-5-2-1-4(10(11)12)3-6(5)9-8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPMXOMDNPDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695009
Record name (2-Bromo-5-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-nitrophenyl)hydrazine

CAS RN

100367-78-0
Record name (2-Bromo-5-nitrophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-bromo-5-nitroaniline (1 g, 4.6 mmol) in conc. HCl (10 mL) at 0° C. was slowly added a solution of NaNO2 (382 mg, 5.5 mmol) in water (1.5 mL). Then, the mixture was stirred at 0° C. for 3 hr until TLC and LCMS analysis showed that most of 2-bromo-5-nitroaniline was consumed. SnCl2 (1.90 g, 10 mmol) in conc. HCl (3 mL) was slowly added. The mixture was then stirred at RT for 2 hr before re-cooled to 0° C. Then, the PH was adjusted with sat. aq. NaHCO3 to 7-8. The mixture was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to get crude product which was further chromatographed on 10 g of silica gel using PE/EA (20/1 to 4/1) as eluant to afford 560 mg (51%) of (2-bromo-5-nitrophenyl)hydrazine as a orange solid. 1H NMR (400 MHz, DMSO-d6) δ 7.89 (d, J=2.8 Hz, 1H), 7.60 (d, J=8.6 Hz, 1H), 7.29 (dd, J=2.8, 8.6 Hz, 1H), 7.04 (s, 1H), 4.38 (s, 2H). MS (ESI) m/e [M+1]+ 232, 234.
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1 g
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10 mL
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382 mg
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1.5 mL
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0 (± 1) mol
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1.9 g
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3 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To 2-bromo-5-nitro-aniline (5 g) in conc hydrochloric acid (50 ml) at 0° C. was added a solution of sodium nitrite (1.45 g) in water (20 ml). After 1 h, a solution of tin dichloride (8.73 g) in conc hydrochloric acid (15 ml) was added. The reaction was stirred for 30 min at 0° C. and 1 h at room temperature. The resulting solid was filtered off and recrystalised from hot ethanol. Yield 2.9 g.
Quantity
5 g
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reactant
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1.45 g
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50 mL
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20 mL
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8.73 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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